molecular formula C11H11FN4O2 B1472138 4-(4-Azido-2-fluorobenzoyl)morpholine CAS No. 1383705-88-1

4-(4-Azido-2-fluorobenzoyl)morpholine

Cat. No.: B1472138
CAS No.: 1383705-88-1
M. Wt: 250.23 g/mol
InChI Key: QZBWVZUGZSMOSQ-UHFFFAOYSA-N
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Description

4-(4-Azido-2-fluorobenzoyl)morpholine (CAS 1383705-88-1) is a specialized chemical reagent that integrates a morpholine ring, a fluorine atom, and an organic azide group into a single scaffold, making it a valuable building block in medicinal chemistry and chemical biology. The morpholine ring is a well-established privileged structure in drug design, known for enhancing the physicochemical properties, metabolic stability, and pharmacokinetic profiles of bioactive molecules . This compound is primarily used as a versatile precursor in click chemistry and bioorthogonal ligation strategies. Its organic azide group (N3) readily participates in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable 1,2,3-triazole linkages. This makes it an excellent linker for constructing molecular probes, bioconjugates, and combinatorial libraries . Furthermore, the presence of the fluorine atom can significantly influence a molecule's biological activity, lipophilicity, and metabolic stability, which is a key strategy in modern lead optimization . A specific and cutting-edge application is showcased in its use as a key reactant in novel synthetic methodologies. Recent research demonstrates its utility in morpholine-mediated defluorinative cycloadditions with gem-difluoroalkenes, providing a direct and regioselective route to construct fully decorated morpholine-substituted 1,2,3-triazoles, which are privileged scaffolds in their own right with a range of pharmacological activities . The compound's molecular formula is C11H11FN4O2, and it has a molecular weight of 250.23 g/mol . This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(4-azido-2-fluorophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O2/c12-10-7-8(14-15-13)1-2-9(10)11(17)16-3-5-18-6-4-16/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBWVZUGZSMOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2)N=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include other morpholine derivatives with variations in substitution patterns and functional groups. Below is a detailed comparison based on synthetic accessibility, reactivity, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reactivity/Biological Relevance
4-(4-Azido-2-fluorobenzoyl)morpholine Morpholine + benzoyl 4-azido, 2-fluoro Photoaffinity labeling, bioconjugation
VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine) Morpholine + thiazole 4-phenylthiazole Androgen receptor (AR) modulation
VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) Morpholine + thiazole + imidazole 2,4-dibromoimidazole AR-V7 splice variant inhibition

Key Findings

Reactivity Differences: The azide group in this compound enables selective copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. In contrast, brominated analogs like VPC-14449 exhibit electrophilic reactivity, enabling nucleophilic aromatic substitution (SNAr) for further derivatization . Fluorine’s electron-withdrawing effect in the benzoyl ring enhances stability against oxidative degradation compared to non-fluorinated analogs .

Biological Activity :

  • VPC-14228 and VPC-14449 target androgen receptor (AR) isoforms, with VPC-14449 showing specificity for the AR-V7 splice variant due to its dibromoimidazole-thiazole motif . In contrast, This compound lacks direct AR-targeting data but is hypothesized to act as a covalent inhibitor or probe due to its photoreactive azide group.

Synthesis and Characterization :

  • VPC-14449 initially faced structural misassignment (4,5-dibromo vs. 2,4-dibromo imidazole), leading to discrepancies in NMR spectra and biological activity . This highlights the criticality of precise structural validation, a lesson applicable to This compound synthesis.

Preparation Methods

Synthesis of 4-Azido-2-fluorobenzoyl derivatives

  • The azido group introduction on fluorobenzoyl compounds is commonly achieved via nucleophilic aromatic substitution (SNAr) of halogenated fluorobenzene derivatives with sodium azide. For example, treatment of pentafluoropyridine with sodium azide in acetonitrile yields azido-substituted fluoropyridines, which are structurally related to fluorobenzoyl compounds.

  • Alternative approaches include nitrosation of hydrazinopyridines followed by azide substitution, although SNAr with sodium azide is preferred for efficiency and yield.

  • The synthesis of 2-fluoro-4-hydroxybenzaldehyde, a key intermediate for further functionalization, can be achieved via bromination and subsequent substitution reactions starting from isopropoxybenzene derivatives under controlled conditions using solvents like tetrahydrofuran and reagents such as potassium carbonate. This intermediate can be further converted to azido derivatives.

Coupling with Morpholine

  • The acylation of morpholine with 4-azido-2-fluorobenzoyl chloride or related activated derivatives is the typical method to prepare this compound. This reaction proceeds under mild conditions in organic solvents such as dichloromethane or tetrahydrofuran, often in the presence of a base (e.g., triethylamine) to neutralize the released acid.

  • Morpholine acts as a nucleophile attacking the carbonyl carbon of the benzoyl chloride intermediate, resulting in the formation of the amide bond.

Representative Preparation Method from Literature and Patents

Step Reagents & Conditions Description Notes
1 2-fluoro-4-bromobenzaldehyde + sodium azide in acetonitrile SNAr reaction to substitute bromine with azide Yields 4-azido-2-fluorobenzaldehyde
2 Conversion of aldehyde to acid chloride (e.g., with thionyl chloride) Activation of carboxyl group for coupling Essential for efficient amide formation
3 Reaction of acid chloride with morpholine in dichloromethane, presence of triethylamine Formation of this compound Mild temperature (0-25 °C) preferred

This approach is consistent with general amide coupling strategies and aligns with synthetic routes described for related morpholine compounds.

Alternative Synthetic Routes and Reductive Amination

  • Some patents describe convergent processes involving reductive amination for morpholine derivatives with fluorinated aromatic groups, using reducing agents like sodium triacetoxyborohydride or borane complexes. Although these methods are more common for triazole-morpholine derivatives, similar reductive amination strategies could be adapted for azido-fluorobenzoyl morpholine synthesis by modifying the aldehyde or ketone precursors.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Yield/Selectivity
Solvent Acetonitrile, dichloromethane, tetrahydrofuran Polar aprotic solvents favor SNAr and acylation steps
Temperature -25 °C to room temperature Lower temperatures reduce side reactions, especially for azide stability
Base Triethylamine, potassium carbonate Neutralizes acid byproducts, improves coupling efficiency
Reducing agents (if reductive amination used) Sodium triacetoxyborohydride, borane complexes Mild reduction, high selectivity

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield Reference
SNAr substitution 2-fluoro-4-bromobenzaldehyde Sodium azide, acetonitrile RT, 12-24 h Moderate to high
Acid chloride formation + amide coupling 4-azido-2-fluorobenzoic acid Thionyl chloride, morpholine, triethylamine 0-25 °C, 2-6 h High
Reductive amination (adapted) Fluorinated aldehyde + morpholine Sodium triacetoxyborohydride Mild, RT Moderate

Q & A

Q. What are the established synthetic routes for 4-(4-Azido-2-fluorobenzoyl)morpholine?

The synthesis typically involves nucleophilic acyl substitution between 4-azido-2-fluorobenzoic acid derivatives and morpholine. A common approach is activating the carboxylic acid group (e.g., via chloride formation using thionyl chloride or coupling reagents like DCC/DMAP) followed by reaction with morpholine in anhydrous solvents (e.g., dichloromethane or THF). Base additives such as triethylamine or potassium carbonate are used to neutralize HCl byproducts .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.
  • FT-IR to detect the azido (N₃) stretch (~2100 cm⁻¹) and carbonyl (C=O) groups.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (e.g., using SHELX programs) for structural elucidation, particularly if crystalline derivatives are synthesized .

Advanced Research Questions

Q. How can the thermal instability of the azido group be managed during synthesis?

The azido group is sensitive to heat and shock. Mitigation strategies include:

  • Conducting reactions at low temperatures (0–5°C).
  • Using inert atmospheres (N₂/Ar) to prevent oxidative decomposition.
  • Avoiding concentrated solutions and mechanical agitation.
  • Storage at 2–8°C in dark, anhydrous conditions to prevent degradation .

Q. What reaction parameters optimize yield in the acylation step?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side reactions; toluene or DCM balances solubility and control.
  • Base choice : Organic bases (e.g., Et₃N) reduce hydrolysis risks compared to inorganic bases.
  • Stoichiometry : A 1.2–1.5 molar excess of morpholine ensures complete acylation.
  • Reaction monitoring : TLC or HPLC tracks intermediate consumption to avoid over-reaction .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from variations in:

  • Purity : Use HPLC (>95% purity) and elemental analysis to validate batches.
  • Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration).
  • Target specificity : Perform competitive binding assays or computational docking studies to confirm interactions .

Comparative Analysis of Structural Analogs

Compound NameMolecular FormulaKey Structural DifferencesPotential Research Implications
4-(4-Bromo-2-fluorobenzyl)morpholineC₁₁H₁₃BrFNOBromine substituent; benzyl linkageHalogen bonding studies
4-(2-Fluoro-4-nitrophenyl)morpholineC₁₁H₁₂FN₃O₃Nitro group; electron-withdrawing effectsNitroreductase substrate profiling
4-(4-Chlorobenzoyl)morpholineC₁₁H₁₂ClNO₂Chlorine substituent; no azido groupElectronic effect comparisons

Methodological Recommendations

  • Crystallography : Use SHELXL for refining high-resolution crystal structures, leveraging its robustness for small molecules .
  • Biological Assays : For azide-specific applications (e.g., click chemistry), validate reaction efficiency with control experiments using non-azido analogs.
  • Safety Protocols : Follow OSHA guidelines for azide handling, including fume hood use and explosion-proof equipment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Azido-2-fluorobenzoyl)morpholine
Reactant of Route 2
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